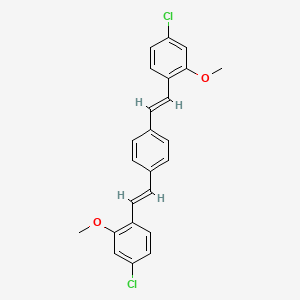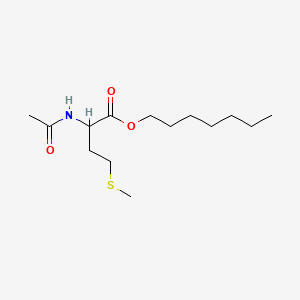
Magnesium pentan-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium pentan-1-olate, also known as magnesium di(1-pentanolate), is an organomagnesium compound with the chemical formula C10H22MgO2. It is a white crystalline solid that is soluble in organic solvents. This compound is used in various chemical reactions and has applications in both research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium pentan-1-olate can be synthesized through the reaction of magnesium metal with pentan-1-ol in the presence of a suitable catalyst. The reaction typically occurs under an inert atmosphere to prevent oxidation. The general reaction is as follows:
2C5H11OH+Mg→(C5H11O)2Mg+H2
Industrial Production Methods
In industrial settings, the production of this compound involves similar methods but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium pentan-1-olate undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form magnesium oxide and pentanal.
Substitution: Can participate in nucleophilic substitution reactions where the pentanolate group is replaced by other nucleophiles.
Addition: Reacts with electrophiles to form addition products.
Common Reagents and Conditions
Oxidation: Typically requires an oxidizing agent such as oxygen or hydrogen peroxide.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Addition: Electrophiles such as carbonyl compounds are used.
Major Products Formed
Oxidation: Magnesium oxide and pentanal.
Substitution: Various substituted magnesium compounds.
Addition: Addition products with electrophiles.
Wissenschaftliche Forschungsanwendungen
Magnesium pentan-1-olate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in biological systems, although its use is limited due to its reactivity.
Medicine: Explored for its potential use in drug synthesis and as a precursor for other medicinal compounds.
Industry: Utilized in the production of fine chemicals and as a catalyst in polymerization reactions.
Wirkmechanismus
The mechanism of action of magnesium pentan-1-olate involves its ability to act as a nucleophile in chemical reactions. It can donate electrons to electrophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium ethoxide (C4H10MgO2): Similar in structure but with ethoxide groups instead of pentanolate groups.
Magnesium methoxide (C2H6MgO2): Contains methoxide groups and is more reactive due to the smaller size of the alkoxide group.
Magnesium tert-butoxide (C8H18MgO2): Contains tert-butoxide groups and is less reactive due to steric hindrance.
Uniqueness
Magnesium pentan-1-olate is unique due to its specific alkoxide group, which provides a balance between reactivity and stability. Its longer carbon chain compared to other magnesium alkoxides makes it suitable for specific applications where a less reactive but still effective reagent is required.
Eigenschaften
CAS-Nummer |
37411-22-6 |
|---|---|
Molekularformel |
C10H22MgO2 |
Molekulargewicht |
198.59 g/mol |
IUPAC-Name |
magnesium;pentan-1-olate |
InChI |
InChI=1S/2C5H11O.Mg/c2*1-2-3-4-5-6;/h2*2-5H2,1H3;/q2*-1;+2 |
InChI-Schlüssel |
WRZMOWGAWMKGIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC[O-].CCCCC[O-].[Mg+2] |
Verwandte CAS-Nummern |
71-41-0 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester](/img/structure/B12665065.png)








